N-(4-butoxyphenyl)-4-phenoxybutanamide
Description
Properties
IUPAC Name |
N-(4-butoxyphenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-2-3-15-23-19-13-11-17(12-14-19)21-20(22)10-7-16-24-18-8-5-4-6-9-18/h4-6,8-9,11-14H,2-3,7,10,15-16H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGULNOPIJINHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butoxyphenyl)-4-phenoxybutanamide typically involves the reaction of N-(4-hydroxyphenyl)acetamide with 1-bromobutane in the presence of sodium hydroxide. This reaction proceeds via an SN2 nucleophilic substitution mechanism, where the hydroxyl group is replaced by a butoxy group . The reaction conditions include dissolving the reactants in ethanol and heating the mixture under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include purification steps such as distillation, recrystallization, and filtration to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
N-(4-butoxyphenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: As mentioned, the synthesis involves an SN2 nucleophilic substitution reaction.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide and 1-bromobutane in ethanol.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: This compound.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Anti-inflammatory and Antifungal Properties
Research indicates that N-(4-butoxyphenyl)-4-phenoxybutanamide exhibits significant anti-inflammatory and antifungal activities. Studies have shown that this compound can modulate enzyme activity related to inflammation, making it a candidate for therapeutic agents aimed at treating inflammatory diseases. Its antifungal properties suggest potential applications in treating fungal infections, which are often resistant to conventional therapies.
Case Studies
Several studies have explored the efficacy of this compound in animal models. For instance, in a study evaluating its anti-inflammatory effects, the compound significantly reduced markers of inflammation in induced arthritis models. Another study demonstrated its antifungal efficacy against various strains of fungi, highlighting its potential as a novel antifungal agent.
Agrochemical Applications
This compound is also being investigated for its potential use in agrochemicals. Its biological activity suggests that it could serve as a fungicide or herbicide, targeting specific pests or pathogens that affect crop yields. The compound's ability to interact with biological systems makes it suitable for developing environmentally friendly agricultural products.
Material Science Applications
In addition to its biological applications, this compound is being studied for its utility in materials science. Its unique structure allows for enhanced lipophilicity, which can improve the performance of polymers and coatings. This characteristic makes it a valuable component in the development of specialty chemicals and advanced materials with tailored properties .
Synthesis Overview
- Step 1: Formation of an intermediate by reacting 4-butoxyaniline with phenol derivatives.
- Step 2: Acetylation or other modifications to yield the final product.
This synthetic route is crucial for producing derivatives that may exhibit enhanced properties or different biological activities .
Mechanism of Action
Comparison with Similar Compounds
Key Observations:
Alkoxy Chain Length: The butoxy group in the target compound provides optimal lipophilicity compared to shorter chains (e.g., ethoxy in ) or longer chains (e.g., pentyloxy/hexyloxy in ). Longer chains increase logP, enhancing lipid membrane penetration but risking poor aqueous solubility.
Electron-withdrawing substituents like bromo () may alter electronic distribution, affecting binding kinetics or metabolic pathways.
Polar Functional Groups: The amino group in 4BS introduces hydrogen-bonding capability, which could improve target affinity but reduce blood-brain barrier penetration compared to the nonpolar butoxy group.
Q & A
Q. What are the common synthetic routes for N-(4-butoxyphenyl)-4-phenoxybutanamide?
The synthesis typically involves multi-step pathways, including nucleophilic substitution and amide coupling. Key steps include:
- Step 1: Formation of the phenoxybutanamide moiety via condensation of phenoxybutanoic acid derivatives with amines under reflux conditions .
- Step 2: Introduction of the 4-butoxyphenyl group through alkylation or coupling reactions, often using catalysts like palladium or copper to enhance efficiency .
- Purification: Chromatography or recrystallization is employed to isolate the compound, with yields optimized by controlling solvent polarity and temperature gradients .
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Phenoxybutanoyl chloride, Et3N, THF, 0°C → RT | 65–78 | |
| 2 | 4-Butoxyphenylboronic acid, Pd(PPh3)4, DMF, 80°C | 52–60 |
Q. Which spectroscopic methods are used to characterize this compound?
Structural validation relies on:
- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of aromatic protons (δ 6.8–7.4 ppm) and butoxy methylene groups (δ 3.4–4.1 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H]<sup>+</sup> at m/z 367.4) .
- IR Spectroscopy: Peaks at 1650–1680 cm<sup>−1</sup> indicate amide C=O stretching .
Q. What are the known biological targets of this compound?
Preliminary studies suggest interactions with:
- Cyclooxygenase-2 (COX-2): Structural analogs show anti-inflammatory activity via COX-2 inhibition .
- Kinase Enzymes: The butoxyphenyl group may bind ATP pockets in tyrosine kinases, as seen in related oxadiazole derivatives .
- Membrane Receptors: Phenoxy moieties in similar compounds modulate G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Key optimization strategies include:
- Catalyst Screening: Testing Pd vs. Cu catalysts for coupling efficiency; Pd(PPh3)4 increases yields by 15% compared to CuI .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side-product formation .
- Temperature Gradients: Stepwise heating (40°C → 80°C) during amide coupling minimizes decomposition .
Data Contradiction Note: reports higher yields with THF, while favors DMF. This discrepancy may arise from differing substituent reactivities, requiring case-specific solvent selection.
Q. What strategies resolve structural ambiguities in derivatives of this compound?
Advanced approaches include:
- X-ray Crystallography: Resolves regiochemical uncertainties in aryl-substituted analogs .
- 2D NMR (COSY, NOESY): Assigns spatial proximity of butoxy and phenoxy groups .
- Computational Modeling: Density Functional Theory (DFT) predicts stable conformers and validates spectroscopic assignments .
Q. How do structural modifications influence the compound’s pharmacokinetic properties?
- Lipophilicity Adjustments: Adding electron-withdrawing groups (e.g., -CF3) to the phenyl ring increases metabolic stability but reduces aqueous solubility .
- Bioisosteric Replacement: Replacing the phenoxy group with thiophene (as in ) enhances CYP450 resistance .
- Pro-drug Design: Esterification of the amide group improves oral bioavailability, as demonstrated in related butanamide derivatives .
Table 2: Comparative Pharmacokinetic Data for Analogues
| Modification | LogP | t1/2 (h) | Solubility (µg/mL) |
|---|---|---|---|
| Parent compound | 3.2 | 2.5 | 12.4 |
| -CF3 derivative | 4.1 | 4.8 | 5.1 |
| Thiophene analog | 2.9 | 3.7 | 18.9 |
Methodological Guidance for Data Analysis
Q. How should researchers address contradictions in reported biological activities?
- Dose-Response Validation: Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .
- Off-Target Screening: Use proteome-wide affinity chromatography to identify unintended interactions .
- Meta-Analysis: Compare data from structurally related compounds (e.g., ’s oxadiazole derivatives) to identify trends in SAR (Structure-Activity Relationships).
Q. What in silico tools are recommended for predicting This compound’s interactions?
- Molecular Docking (AutoDock Vina): Simulates binding to COX-2 or kinase targets .
- MD Simulations (GROMACS): Assesses stability of ligand-receptor complexes over 100-ns trajectories .
- ADMET Prediction (SwissADME): Estimates absorption, toxicity, and metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
